molecular formula C18H21NS2 B374851 11-(3-Dimethylaminopropyl)-11H-dibenzo(b,e)-1,4-dithiepin

11-(3-Dimethylaminopropyl)-11H-dibenzo(b,e)-1,4-dithiepin

Cat. No.: B374851
M. Wt: 315.5g/mol
InChI Key: MUBRJEKKJANJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(3-Dimethylaminopropyl)-11H-dibenzo(b,e)-1,4-dithiepin is a useful research compound. Its molecular formula is C18H21NS2 and its molecular weight is 315.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H21NS2

Molecular Weight

315.5g/mol

IUPAC Name

3-(6H-benzo[c][1,5]benzodithiepin-6-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C18H21NS2/c1-19(2)13-7-12-16-14-8-3-4-9-15(14)20-17-10-5-6-11-18(17)21-16/h3-6,8-11,16H,7,12-13H2,1-2H3

InChI Key

MUBRJEKKJANJNX-UHFFFAOYSA-N

SMILES

CN(C)CCCC1C2=CC=CC=C2SC3=CC=CC=C3S1

Canonical SMILES

CN(C)CCCC1C2=CC=CC=C2SC3=CC=CC=C3S1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3.10 g 11H-dibenzo(b,e)-1,4-dithiepin (of example 14, reference given) in 50 ml of ether was stirred and treated dropwise with 10 ml of 15% n-butyllithium solution in hexane for 15 minutes in a nitrogen atmosphere. The mixture was stirred for another 30 minutes at room temperature. It was then treated dropwise with 10 ml of 3-dimethylaminopropyl chloride, the mixture stirred for 4 hours and washed with water. The basic product was then extracted with dilute hydrochloric acid, the acid layer made alkaline with aqueous ammonia and the base extracted with ether. Processing of the extract yielded 3.7 g for oily base which was chromatographed on a column of 200 g neutral of aluminium oxide (activity II). A small amount of less polar impurities was initially eluted with benzene which then eluted 2.89 g of a homogeneous oily base which was converted by neutralization with oxalic acid to the hydrogen oxalate, m.p. 181°-182° C. (ethanol).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

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